molecular formula C20H24F2N2O3 B607814 HPGDS inhibitor 2

HPGDS inhibitor 2

Cat. No.: B607814
M. Wt: 378.4 g/mol
InChI Key: YRWMWDLEUYLURJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK2894631A is a hematopoietic PGD synthase (HPGDS) inhibitor.

Mechanism of Action

Target of Action

HPGDS inhibitor 2 is a highly potent and selective inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) . HPGDS is an enzyme that catalyzes the isomerization of Prostaglandin H2 (PGH2), a common precursor of prostaglandins, to produce Prostaglandin D2 (PGD2) .

Mode of Action

This compound interacts with HPGDS, inhibiting its ability to convert PGH2 into PGD2 . This inhibition disrupts the normal function of HPGDS, leading to a decrease in the production of PGD2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid/COX pathway . In this pathway, HPGDS acts downstream to catalyze the isomerization of PGH2 to PGD2 . PGD2 then stimulates three distinct types of G protein-coupled receptors: D type of prostanoid (DP) receptors, chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2) receptors, and F type of prostanoid (FP) receptors . These receptors are involved in various physiological processes such as sleep regulation, pain management, food intake, myelination of the peripheral nervous system, adipocyte differentiation, inhibition of hair follicle neogenesis, and cardioprotection .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it is known that the compound is highly potent, with an IC50 of 9.9 nM This suggests that the compound has a high affinity for its target, which could potentially impact its bioavailability

Result of Action

The inhibition of HPGDS by this compound leads to a decrease in the production of PGD2 . This can have various molecular and cellular effects, depending on the physiological context. For example, in the context of allergic inflammation, reducing PGD2 levels can decrease the migration, activation, and survival of leukocytes .

Biochemical Analysis

Biochemical Properties

HPGDS inhibitor 2 acts by inhibiting the activity of HPGDS, an enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2) . This interaction is crucial as PGD2 participates in various physiological processes, including inflammation, allergic reactions, and sleep regulation . The inhibition of HPGDS by this compound can therefore impact these biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the production of PGD2 in cells, thereby potentially reducing inflammation and allergic reactions .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with HPGDS, leading to the inhibition of the enzyme . This results in a decrease in the production of PGD2, thereby influencing gene expression and cellular functions .

Metabolic Pathways

This compound is involved in the arachidonic acid/COX pathway, where it inhibits the conversion of PGH2 to PGD2 . This could potentially affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of this compound is not well-documented. Given its role as an inhibitor of HPGDS, it is likely that it localizes to the same subcellular compartments as HPGDS. HPGDS is known to be localized to the vesicles and cytosol .

Properties

IUPAC Name

7-(difluoromethoxy)-N-[4-(2-hydroxypropan-2-yl)cyclohexyl]quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N2O3/c1-20(2,26)14-4-6-15(7-5-14)24-18(25)13-9-12-3-8-16(27-19(21)22)10-17(12)23-11-13/h3,8-11,14-15,19,26H,4-7H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWMWDLEUYLURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)NC(=O)C2=CN=C3C=C(C=CC3=C2)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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